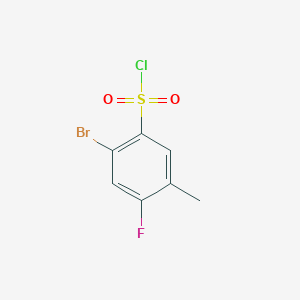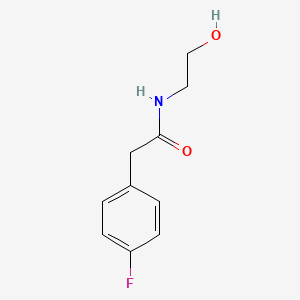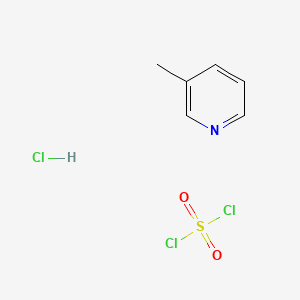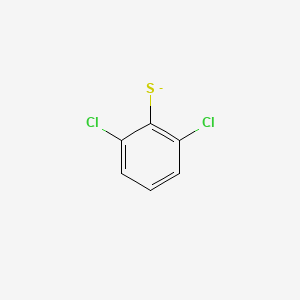
2,6-Dichlorobenzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorobenzenethiolate is an organosulfur compound with the molecular formula C6H3Cl2S. It is a derivative of benzenethiol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzenethiolate can be synthesized through several methods. One common method involves the chlorination of benzenethiol. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at a temperature range of 50-100°C to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorobenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to benzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Amines, alkoxides; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzenesulfoxide or 2,6-dichlorobenzenesulfone.
Reduction: Formation of benzenethiol.
Substitution: Formation of substituted benzenethiol derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichlorobenzenethiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers. It also serves as an intermediate in the synthesis of various specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Dichlorobenzenethiolate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzenethiolate
- 2,6-Dichlorobenzenesulfonate
- 2,6-Dichlorobenzonitrile
Comparison
Compared to other similar compounds, 2,6-Dichlorobenzenethiolate is unique due to its specific substitution pattern, which imparts distinct chemical properties. For instance, the presence of chlorine atoms at the 2 and 6 positions makes it more reactive towards nucleophiles compared to 2,4-Dichlorobenzenethiolate. Additionally, its sulfur atom provides unique reactivity compared to 2,6-Dichlorobenzenesulfonate and 2,6-Dichlorobenzonitrile, which contain different functional groups.
Propiedades
IUPAC Name |
2,6-dichlorobenzenethiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[S-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
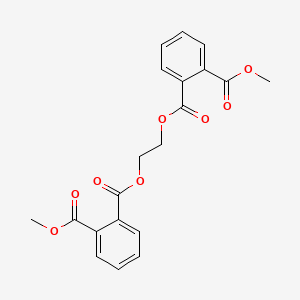
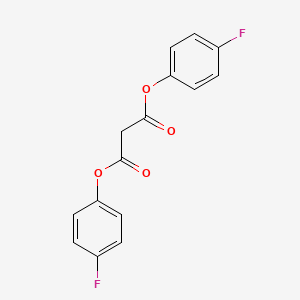


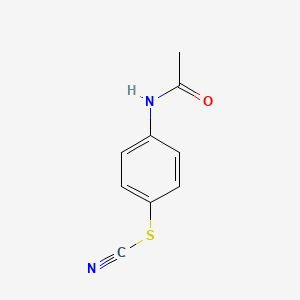

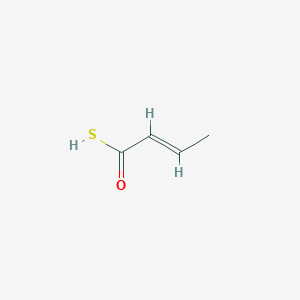

![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

